Cas no 56468-67-8 ((3-Benzyloxy-phenyl)hydrazine Hydrochloride)
(3-Benzyloxy-phenyl)hydrazine Hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Hydrazine,[3-(phenylmethoxy)phenyl]-, hydrochloride (1:?)
- (3-BENZYLOXY-PHENYL)-HYDRAZINE HYDROCHLORIDE
- 3-BENZYLOXYPHENYLHYDRAZINE.HCL
- 1-(3-(Benzyloxy)phenyl)hydrazine hydrochloride
- N'-(3-BENZYLOXY-PHENYL)-HYDRAZINIUM,CHLORIDE
- Benzyloxy-phenyl)-hydrazine hydrochloride
- CS-0317624
- [3-(benzyloxy)phenyl]hydrazine hydrochloride
- SB37692
- MMMGCMOISVZVKZ-UHFFFAOYSA-N
- A831056
- (3-benzyloxyphenyl)hydrazine hydrochloride
- [3-(Benzyloxy)phenyl]hydrazine--hydrogen chloride (1/1)
- A832182
- (3-phenylmethoxyphenyl)hydrazine;hydrochloride
- 3-benzyloxyphenyl hydrazine hydrochloride
- 56468-67-8
- MFCD02258768
- 3-Benzyloxyphenylhydrazine Hydrochloride;
- SCHEMBL3598089
- AB11677
- AKOS015847446
- benzyloxy-phenyl-hydrazine hydrochloride
- (3-(Benzyloxy)phenyl)hydrazine hydrochloride
- (3-(Benzyloxy)phenyl)hydrazine xhydrochloride
- (3-phenylmethoxyphenyl)diazane hydrochloride
- benzyloxyphenylhydrazine hydrochloride
- [3-(Benzyloxy)phenyl]hydrazine hydrochloride (1:1)
- BENZYLOXY-PHENYL)-HYDRAZINE HCL
- Hydrazine, [3-(phenylmethoxy)phenyl]-, monohydrochloride
- A869261
- (3-Benzyloxy-phenyl)-hydrazine hydrochloride, AldrichCPR
- (3-phenylmethoxyphenyl)hydrazine hydrochloride
- AS-36352
- 3-Benzyloxyphenylhydrazine HCl
- (benzyloxy-phenyl)-hydrazine hydrochloride
- n'-(3-benzyloxy-phenyl)-hydrazinium, chloride
- 59146-68-8
- (3-(Benzyloxy)phenyl)hydrazinehydrochloride
- FT-0603759
- DTXSID10911037
- (3-Benzyloxy-phenyl)hydrazine hydrochloride
- (3-Benzyloxy-phenyl)hydrazine Hydrochloride
-
- MDL: MFCD02258768
- Inchi: 1S/C13H14N2O.ClH/c14-15-12-7-4-8-13(9-12)16-10-11-5-2-1-3-6-11;/h1-9,15H,10,14H2;1H
- InChI Key: MMMGCMOISVZVKZ-UHFFFAOYSA-N
- SMILES: Cl.O(C1C=CC=C(C=1)NN)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 250.08700
- Monoisotopic Mass: 250.0872908g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 192
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 47.3Ų
Experimental Properties
- PSA: 47.28000
- LogP: 4.12650
(3-Benzyloxy-phenyl)hydrazine Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0326S-1g |
(3-Benzyloxy-phenyl)-hydrazine hydrochloride |
56468-67-8 | 96% | 1g |
831.08CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0326S-5g |
(3-Benzyloxy-phenyl)-hydrazine hydrochloride |
56468-67-8 | 96% | 5g |
2527.17CNY | 2021-05-08 | |
| TRC | B521523-250mg |
(3-Benzyloxy-phenyl)hydrazine Hydrochloride |
56468-67-8 | 250mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B521523-500mg |
(3-Benzyloxy-phenyl)hydrazine Hydrochloride |
56468-67-8 | 500mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B521523-2.5g |
(3-Benzyloxy-phenyl)hydrazine Hydrochloride |
56468-67-8 | 2.5g |
$ 230.00 | 2022-06-07 | ||
| abcr | AB247046-1 g |
3-Benzyloxyphenylhydrazine hydrochloride; . |
56468-67-8 | 1g |
€148.30 | 2023-04-27 | ||
| abcr | AB247046-5 g |
3-Benzyloxyphenylhydrazine hydrochloride; . |
56468-67-8 | 5g |
€408.70 | 2023-04-27 | ||
| abcr | AB247046-25 g |
3-Benzyloxyphenylhydrazine hydrochloride; . |
56468-67-8 | 25g |
€1245.90 | 2023-04-27 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1388294-1g |
(3-(Benzyloxy)phenyl)hydrazine hydrochloride(1:x) |
56468-67-8 | 98% | 1g |
¥1229.00 | 2024-05-08 | |
| 1PlusChem | 1P00E9E6-1g |
(3-BENZYLOXY-PHENYL)-HYDRAZINE HYDROCHLORIDE |
56468-67-8 | 1g |
$103.00 | 2023-12-16 |
(3-Benzyloxy-phenyl)hydrazine Hydrochloride Suppliers
(3-Benzyloxy-phenyl)hydrazine Hydrochloride Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on (3-Benzyloxy-phenyl)hydrazine Hydrochloride
Introduction to (3-Benzyloxy-phenyl)hydrazine Hydrochloride (CAS No. 56468-67-8)
(3-Benzyloxy-phenyl)hydrazine Hydrochloride, identified by its CAS number 56468-67-8, is a significant compound in the field of pharmaceutical chemistry. This compound has garnered attention due to its versatile applications in the synthesis of various pharmacologically active molecules. The structural motif of this molecule, featuring a benzyloxy group attached to a phenyl ring and a hydrazine moiety, makes it a valuable intermediate in the development of novel therapeutic agents.
The< strong> benzyloxy group contributes to the lipophilicity of the molecule, which is often a critical factor in drug absorption and distribution. Meanwhile, the< strong> hydrazine moiety is known for its reactivity, particularly in forming Schiff bases and other heterocyclic compounds. These properties have made (3-Benzyloxy-phenyl)hydrazine Hydrochloride a cornerstone in synthetic organic chemistry, especially in the preparation of bioactive molecules targeting neurological and inflammatory disorders.
Recent advancements in medicinal chemistry have highlighted the importance of hydrazine derivatives in drug discovery. Studies have demonstrated that compounds containing the hydrazine group can exhibit potent inhibitory effects on various enzymes and receptors. For instance, research has shown that derivatives of (3-Benzyloxy-phenyl)hydrazine Hydrochloride can modulate enzyme activity associated with pain signaling pathways, offering potential therapeutic benefits for chronic pain management.
In addition to its role in pain management, (3-Benzyloxy-phenyl)hydrazine Hydrochloride has been explored in the development of anti-inflammatory agents. The phenyl ring and benzyloxy substituent contribute to interactions with biological targets, making this compound a promising candidate for modulating inflammatory responses. Preliminary studies have indicated that it may interact with cyclooxygenase (COX) enzymes and other inflammatory mediators, suggesting its potential as an anti-inflammatory agent.
The synthesis of (3-Benzyloxy-phenyl)hydrazine Hydrochloride involves multi-step organic reactions, typically starting from readily available aromatic precursors. The introduction of the benzyloxy group is often achieved through nucleophilic aromatic substitution or etherification reactions. Subsequent functionalization with the hydrazine moiety requires careful control of reaction conditions to avoid unwanted side products. The final hydrochloride salt form enhances the stability and solubility of the compound, making it more suitable for pharmaceutical applications.
The pharmacological profile of (3-Benzyloxy-phenyl)hydrazine Hydrochloride has been extensively studied in vitro and in vivo. Researchers have focused on understanding its mechanism of action and potential side effects. In vitro studies have revealed that this compound can interact with various biological targets, including enzymes and receptors involved in neurotransmitter signaling. These interactions may contribute to its therapeutic effects in neurological disorders.
One notable area of research has been the investigation of (3-Benzyloxy-phenyl)hydrazine Hydrochloride as a potential treatment for neurodegenerative diseases. The ability of this compound to modulate neurotransmitter levels has sparked interest among scientists seeking new treatments for conditions such as Alzheimer's disease and Parkinson's disease. While further research is needed to fully understand its efficacy and safety profile, preliminary findings are encouraging.
The chemical properties of (3-Benzyloxy-phenyl)hydrazine Hydrochloride also make it a valuable tool in chemical biology studies. Researchers utilize this compound to probe enzyme mechanisms and explore new synthetic pathways. Its reactivity with various biological molecules has provided insights into cellular processes and signaling pathways, contributing to our understanding of disease mechanisms.
In conclusion, (3-Benzyloxy-phenyl)hydrazine Hydrochloride (CAS No. 56468-67-8) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features and reactivity make it a valuable intermediate in synthesizing bioactive molecules targeting various diseases. Ongoing research continues to uncover new applications and therapeutic benefits, solidifying its role as a key player in modern drug discovery.
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